molecular formula C16H15NO7S B1680437 S3I-201 CAS No. 501919-59-1

S3I-201

Cat. No.: B1680437
CAS No.: 501919-59-1
M. Wt: 365.4 g/mol
InChI Key: HWNUSGNZBAISFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

S3I-201 is synthesized by the formal condensation of the carboxy group of [(4-methylbenzene-1-sulfonyl)oxy]acetic acid with the amino group of 4-amino-2-hydroxybenzoic acid. The reaction conditions typically involve the use of a suitable solvent and a catalyst to facilitate the condensation reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Substitution Reactions: The tosyloxy group can be substituted by other nucleophiles under appropriate conditions.

    Hydrolysis: The ester bond in the tosyloxy group can be hydrolyzed to yield the corresponding alcohol and acid.

    Oxidation and Reduction: The hydroxyl group can undergo oxidation to form a ketone or reduction to form an alkane.

Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of S3I-201 involves the inhibition of STAT3, a transcription factor that plays a crucial role in various cellular processes, including cell growth and apoptosis. By inhibiting STAT3, this compound can modulate the expression of genes involved in these processes, thereby exerting its effects.

Comparison with Similar Compounds

Biological Activity

S3I-201, also known as NSC 74859, is a small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor implicated in various cancers and fibrotic diseases. This compound has garnered attention due to its potential therapeutic applications in oncology and fibrotic disorders by targeting the STAT3 signaling pathway.

This compound functions primarily by binding to the SH2 domain of STAT3, preventing its dimerization and subsequent DNA binding, which is crucial for its transcriptional activity. This inhibition disrupts the aberrant activation of STAT3 associated with tumor progression and fibrogenesis.

Key Findings on Biological Activity

  • Covalent Modification : Studies have shown that this compound can covalently modify multiple cysteine residues in the STAT3 protein, specifically Cys108, Cys259, Cys367, Cys542, and Cys687. This modification is significant as it indicates a non-selective mechanism of action that may lead to broad cellular effects rather than specific inhibition of STAT3 alone .
  • Effects on Fibrogenesis : In vitro studies demonstrated that this compound inhibits the proliferation and migration of hepatic stellate cells (HSCs), which are pivotal in liver fibrosis. It also reduces the expression of key fibrogenesis markers such as α-SMA and collagen I. In vivo experiments using a CCl4-induced liver fibrosis model further confirmed these findings, showing reduced fibrosis upon treatment with this compound .
  • Angiogenesis Inhibition : this compound has also been reported to suppress angiogenesis by downregulating vascular endothelial growth factor (VEGF) and its receptor (VEGFR2), which are critical for new blood vessel formation. This property enhances its potential as an antifibrotic agent .
  • Synergistic Effects : The compound exhibits synergistic effects when combined with sorafenib, an FDA-approved drug for liver cancer, enhancing its efficacy in reducing cell proliferation and promoting apoptosis in HSCs .

Study 1: Liver Fibrosis Model

In a study evaluating the effects of this compound on liver fibrosis:

  • Objective : Assess the impact on HSC proliferation and fibrogenesis.
  • Methodology : Primary human HSCs were treated with varying concentrations of this compound.
  • Results :
    • Significant reduction in cell proliferation (p < 0.01).
    • Decreased expression of fibrogenic markers.
    • Induction of apoptosis observed through flow cytometry.

Study 2: Cancer Cell Lines

A separate investigation focused on cancer cell lines:

  • Objective : Determine the antitumor activity via STAT3 inhibition.
  • Methodology : MDA-MB-231 breast cancer cells were treated with this compound.
  • Results :
    • Reduction in phosphorylated STAT3 levels was noted.
    • Global protein alkylation increased, complicating the interpretation of direct STAT3 inhibition effects .

Table 1: Summary of Biological Activities of this compound

ActivityEffect ObservedReference
STAT3 InhibitionCovalent modification of STAT3
FibrogenesisDecreased HSC proliferation
AngiogenesisReduced VEGF/VEGFR2 expression
Synergistic ActionEnhanced efficacy with sorafenib

Table 2: Key Modifications Induced by this compound on STAT3

Cysteine ResidueModification TypeImpact
Cys108Covalent modificationDisruption of dimerization
Cys259Covalent modificationImpaired DNA binding
Cys367Covalent modificationAltered transcriptional activity
Cys542Covalent modificationNon-selective action
Cys687Covalent modificationBroad cellular effects

Q & A

Basic Research Questions

Q. What is the mechanism by which S3I-201 inhibits STAT3 activity?

this compound selectively targets the STAT3 SH2 domain, disrupting STAT3·STAT3 dimerization and DNA-binding activity. It inhibits STAT3 DNA-binding with an average IC50 of 86 µM in EMSA assays, showing greater specificity for STAT3 over STAT1/STAT5 (IC50 >160 µM for STAT1-STAT3 complexes) . This inhibition is independent of STAT3 phosphorylation status, as demonstrated by its ability to suppress constitutively active STAT3 in NIH 3T3/v-Src cells and reduce pTyr-705 levels . Downstream effects include decreased expression of STAT3-regulated genes (e.g., cyclin D1, Bcl-xL, survivin), leading to apoptosis in cancer cells .

Q. What experimental models are commonly used to study this compound’s efficacy?

Key models include:

  • In vitro : HCC cells (e.g., HepG2, Huh-7) for proliferation/apoptosis assays , NIH 3T3/v-Src fibroblasts for STAT3 activation studies , and breast cancer lines (MDA-MB-231/468) .
  • In vivo : Xenograft models (e.g., Huh-7 or MDA-MB-231 tumors in mice) treated with 5 mg/kg this compound via intraperitoneal injection, showing tumor growth inhibition without systemic toxicity . Renal fibrosis models (e.g., unilateral ureteral obstruction) also demonstrate reduced collagen deposition and cytokine expression .

Q. How should this compound be prepared and stored for experimental use?

this compound is soluble in DMSO (16 mg/mL) and DMF (12.5 mg/mL), but poorly soluble in PBS (0.5 mg/mL at pH 7.2). Stock solutions should be stored at -20°C to maintain stability. For cell-based assays, typical working concentrations range from 30–100 µM, while in vivo studies use 5 mg/kg doses administered every 2–3 days .

Advanced Research Questions

Q. How can researchers address contradictions in this compound’s selectivity and off-target effects?

While this compound is reported to selectively inhibit STAT3, highlights its reactivity with glutathione and non-specific alkylation of cellular proteins, suggesting off-target effects. To validate selectivity:

  • Compare results with STAT3-knockout models or use orthogonal assays (e.g., Western blotting for STAT1/STAT5 activation).
  • Employ structural analogs (e.g., this compound.1066, IC50 = 35 µM) with improved STAT3 specificity .

Q. What strategies enhance this compound’s antitumor efficacy in combination therapies?

Synergy with Cetuximab (an EGFR inhibitor) has been demonstrated in HepG2, Huh-7, and SK-HEP-1 cells, where this compound enhances anti-proliferative effects by suppressing STAT3-mediated survival pathways . For in vivo optimization, co-administration with agents targeting complementary pathways (e.g., JAK/STAT or TGF-β) may improve outcomes .

Q. How do structural modifications of this compound improve its pharmacological profile?

Analogues like this compound.1066, designed via computational modeling, exhibit higher potency (IC50 = 35 µM vs. 86 µM for parent compound) and reduced STAT3 dimerization in EMSA assays. However, cytotoxicity (IC50 >37 µM in cancer cells) remains a limitation, necessitating further optimization of bioavailability and selectivity .

Q. What methodological considerations apply when interpreting this compound’s varied IC50 values across studies?

Discrepancies in reported IC50 values (e.g., 86 µM in EMSA vs. 38 µM in IL-6-induced T cells) arise from differences in assay conditions (e.g., cell type, STAT3 activation status) and detection methods. Standardizing protocols—such as using lysates from constitutively active STAT3 models for EMSA—can improve reproducibility .

Q. How does this compound mitigate non-cancer pathologies, such as renal fibrosis or cardiac hypertrophy?

In renal fibrosis models, this compound (2.5 mg/kg) reduces collagen biosynthesis and suppresses α-SMA/fibronectin expression by inhibiting STAT3-driven TGF-β signaling . For cardiac hypertrophy, it attenuates oxidative stress and atrial natriuretic factor expression at 10 µM concentrations, suggesting dose-dependent modulation of STAT3 in stromal cells .

Properties

IUPAC Name

2-hydroxy-4-[[2-(4-methylphenyl)sulfonyloxyacetyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO7S/c1-10-2-5-12(6-3-10)25(22,23)24-9-15(19)17-11-4-7-13(16(20)21)14(18)8-11/h2-8,18H,9H2,1H3,(H,17,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWNUSGNZBAISFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(=O)NC2=CC(=C(C=C2)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00198234
Record name S31-201
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00198234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

501919-59-1
Record name S 3I201
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=501919-59-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S31-201
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0501919591
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S31-201
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00198234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S31-201
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JG1E8503OI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of p-amino salicylic acid (102 mg, 0.67 mmol) and NaOH (27 mg, 0.67 mmol) in water (6 ml) was stirred at room temperature for 10 min until all of the solid material had dissolved. Na2CO3 (59 mg, 0.5561 mmol) was then added and the mixture cooled to 0° C. A solution of 2-chloro-2-oxoethyl-4-methylbenzenesulfonate (4, 200 mg, 0.8044 mmol) in THF (2 ml) was injected rapidly and the resulting solution allowed to warm to room temperature and stirred for 2 h. Then reaction mixture was poured into a separating funnel containing diethyl ether. The phases were separated and the aqueous phase washed with a further portion of diethyl ether. The aqueous phase was acidified to pH 1 by addition of 1N HCl solution and the product extracted into ethyl acetate. The ethyl acetate was washed twice with 1N HCl solution and the organic phase was dried (Na2SO4), filtered and the solvent removed in vacuo. The resulting pale yellow solid was triturated with chloroform leaving 1 as a white powder (155 mg, 63%). δH (400 MHz, DMSO) 2.37 (3H, s, Me), 4.68 (2H, s, CH2), 6.93 (1H, d, J=7.4 Hz, ArH), 7.17 (1H, s, ArH), 7.46 (2H, d, J=6.8 Hz, ArH), 7.69 (1H, d, J=7.4 Hz, ArH), 7.81 (2H, d, J=6.8 Hz, ArH), 10.32 (1H, s, NH); δc (100.6 MHz, DMSO) 21.8, 68.0, 107.0, 110.7, 128.5, 130.9, 131.7, 132.7, 144.5, 146.0, 162.8, 164.5, 172.2; MS (ES+) 366.0 (100%, [M+H]+), 388.0 (50%, [M+Na]+); (ion not detected in ES−).
Quantity
102 mg
Type
reactant
Reaction Step One
Name
Quantity
27 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
59 mg
Type
reactant
Reaction Step Two
Name
2-chloro-2-oxoethyl-4-methylbenzenesulfonate
Quantity
200 mg
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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